molecular formula C8H14Cl2N2S B6189796 (cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride CAS No. 2648962-33-6

(cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B6189796
CAS No.: 2648962-33-6
M. Wt: 241.2
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Description

(cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride is a compound that features a cyclopropylmethyl group attached to a 1,3-thiazol-2-ylmethylamine structure, with two hydrochloride ions

Properties

CAS No.

2648962-33-6

Molecular Formula

C8H14Cl2N2S

Molecular Weight

241.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiazole derivatives include the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis . These reactions often involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

(cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

(cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride is unique due to its specific combination of a cyclopropylmethyl group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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